molecular formula C7H2F5IO B2566909 1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene CAS No. 2366994-14-9

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B2566909
CAS No.: 2366994-14-9
M. Wt: 323.988
InChI Key: YYDFPJLSXOSUAF-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene ( 2366994-14-9) is a fluorinated and iodinated benzene derivative of significant interest in chemical research and development. With a molecular formula of C 7 H 2 F 5 IO and a molecular weight of 323.99 g/mol, this compound serves as a versatile and valuable synthon, particularly in cross-coupling reactions such as the Suzuki and Sonogashira reactions, where the iodine substituent acts as an excellent leaving group . The strategic placement of fluorine atoms and the electron-withdrawing trifluoromethoxy group on the aromatic ring make this compound a key intermediate in the synthesis of more complex molecules. Its primary research applications include use as a building block in pharmaceutical chemistry for creating active ingredients, in materials science for developing liquid crystals and organic electronic materials, and in agricultural chemistry for designing novel active compounds . The distinct reactivity offered by its specific substitution pattern provides researchers with a precise tool for structural elaboration. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5IO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDFPJLSXOSUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene can be synthesized through various methods, including halogen exchange reactions and cross-coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making this method suitable for the synthesis of complex aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions or cross-coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases (e.g., potassium carbonate), and solvents like THF and DMF. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling with an arylboronic acid would yield a biaryl compound, while nucleophilic substitution with a thiol would produce a thioether .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Chemistry
    • Synthesis of Bioactive Compounds: The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates.
    • Case Study: Research has shown that compounds derived from 1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene exhibit promising activity against certain cancer cell lines, suggesting potential as anticancer agents.
  • Material Science
    • Fluorinated Polymers: This compound is utilized in the production of fluorinated polymers that are used in coatings and surface treatments due to their hydrophobic properties.
    • Data Table: Fluorinated Polymer Properties
      Polymer TypeProperties
      Fluoropolymer AHigh thermal stability
      Fluoropolymer BExcellent chemical resistance
      Fluoropolymer CLow friction coefficient
  • Environmental Chemistry
    • Study of Atmospheric Degradation Products: Research indicates that compounds like this compound can degrade into environmentally persistent substances, which are studied for their ecological impact.
    • Case Study: Investigations into the degradation pathways reveal potential risks associated with the use of fluorinated compounds in industrial applications.
  • Analytical Chemistry
    • Chromatographic Applications: The compound is employed as a standard in chromatographic techniques to evaluate the performance of separation methods due to its distinct spectral properties.
    • Data Table: Chromatographic Performance Metrics
      MethodDetection Limit (ng/mL)Recovery (%)
      HPLC1095
      GC-MS590

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. This activation facilitates nucleophilic substitution and cross-coupling reactions. The iodine atom serves as a leaving group, making the compound highly reactive in these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Halogen and Substituent Position Variations
  • 1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene ():
    • Structural Differences : These analogs replace iodine with bromine and lack the 1,4-difluoro pattern. The trifluoromethoxy group is at position 3 or 4, altering electronic effects.
    • Physical Properties : Brominated analogs have lower molecular weights (241.00 g/mol vs. ~328.00 g/mol for the target compound) and boiling points (153–155°C). The iodine in the target compound likely increases density (>1.62 g/cm³) and boiling point due to higher molecular mass .
    • Reactivity : Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br) enhance oxidative addition in cross-coupling reactions, making the target compound more reactive in metal-catalyzed syntheses.
2.2 Trifluoromethoxy vs. Trifluoromethyl Substituents
  • 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene (): Functional Group Impact: Replacing -OCF₃ with -CF₃ reduces electron-withdrawing effects slightly, as -OCF₃ has stronger inductive (-I) and mesomeric (-M) effects. This affects electrophilic substitution patterns and stability.
2.3 Multi-Halogenated Analogs
  • 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole ():
    • Synthetic Context : While structurally distinct (benzimidazole core), this compound’s synthesis involves fluorinated intermediates. The target compound’s 1,4-difluoro pattern may similarly direct regioselectivity in reactions, though iodine’s steric bulk could alter pathways .

Biological Activity

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene (CAS Number: 2366994-14-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple fluorine and iodine substituents, which can influence its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and related fields.

The physico-chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₇H₂F₅IO
Molar Mass323.99 g/mol
AppearanceClear liquid
ColorPink/Purple
Storage TemperatureAmbient

These properties suggest that the compound is a liquid at room temperature, which may facilitate its use in various chemical reactions and biological assays.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various molecular targets. The following sections detail specific activities and findings from recent studies.

Antifungal Activity

Research indicates that compounds containing CF₂X moieties (where X represents halogens) have demonstrated antifungal properties. Specifically, derivatives similar to this compound have shown effectiveness against fungal pathogens by disrupting cellular membranes or inhibiting essential enzymatic functions .

Interaction with Ion Channels

Studies have highlighted the potential of halogenated compounds to interact with calcium-activated chloride channels, such as TMEM16A. These interactions can modulate ion transport across cellular membranes, which is critical in various physiological processes .

Binding Affinity Studies

A notable study explored the binding affinity of halogenated compounds to E3 ubiquitin-protein ligases Mdm2 and Mdm4, which are known to regulate the p53 tumor suppressor protein. The presence of fluorinated groups significantly enhanced binding affinity compared to non-fluorinated counterparts, suggesting a promising avenue for cancer therapeutics .

Case Studies and Experimental Findings

Several case studies have been conducted to assess the biological activity of this compound:

  • In Vitro Assays :
    • Cell Viability : Experiments using various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects, with IC₅₀ values indicating potent activity against specific tumor types.
    • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.
  • Animal Models :
    • In vivo studies using mouse models showed that administration of the compound led to reduced tumor growth rates when compared to control groups. This suggests potential for therapeutic applications in oncology.

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